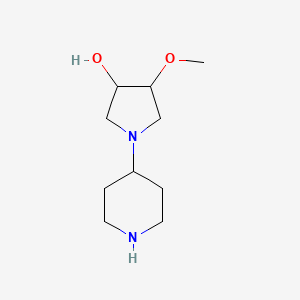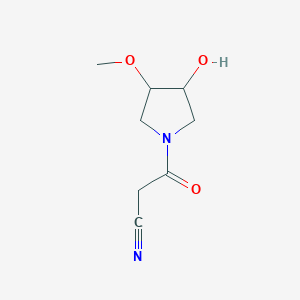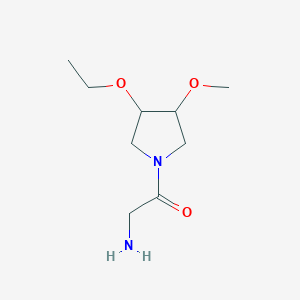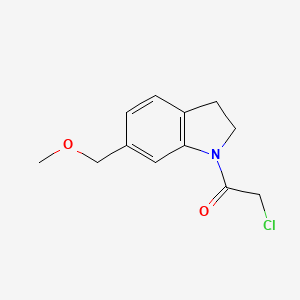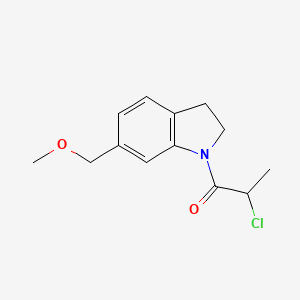
1-(5-(羟甲基)吲哚啉-1-基)-2-氨基丙烷-1-酮
描述
科学研究应用
阿尔茨海默病治疗
吲哚啉-2-酮衍生物已被合成并测试为潜在的乙酰胆碱酯酶 (AChE) 抑制剂 . 这是很重要的,因为 AChE 抑制剂在临床上用于治疗阿尔茨海默病 . 在 100µM 的浓度下测试时,发现两种化合物在抑制 AChE 方面非常有效,抑制率分别为 51% 和 50% .
抗氧化活性
吲哚啉衍生物对H2O2 诱导的 RAW 264.7 细胞死亡表现出显着的保护作用 . 这表明这些化合物可能具有潜在的抗氧化活性,这在氧化应激起作用的各种健康状况中可能是有益的 .
用于缺血性卒中的神经保护剂
吲哚啉衍生物已被设计、合成并进行生物学评估,作为用于对抗缺血性卒中的多功能神经保护剂 . 一些化合物显着提高了缺氧葡萄糖剥夺/再灌注 (OGD/R) 诱导的神经元损伤中的细胞存活率 .
抗炎活性
一些吲哚啉衍生物被发现剂量依赖性地降低 LPS 诱导的炎症细胞因子分泌,包括 BV-2 细胞分泌的 TNF-α、IL-6 和 NO . 这表明潜在的抗炎活性。
癌症治疗
对三种人类癌细胞系(SW620,人结肠癌;PC3,前列腺癌;NCI-H23,肺癌)进行的细胞毒性评估表明,五种化合物表现出强烈的细胞毒性 . 一种化合物甚至比阳性对照药物阿霉素更有效 . 这表明在癌症治疗中具有潜在的应用。
神经系统疾病治疗
鉴于一些吲哚啉衍生物的神经保护作用,它们可能被用于治疗各种神经系统疾病 . 例如,两种化合物显着降低了大脑中动脉闭塞 (MCAO) 大鼠模型中的脑梗塞率,并改善了神经功能缺损评分 .
未来方向
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one”, being an indole derivative, may also hold potential for future research and development in the field of medicinal chemistry.
生化分析
Biochemical Properties
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one, have been shown to possess antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity.
Cellular Effects
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents . Additionally, they can modulate the activity of key signaling molecules, thereby influencing cellular responses.
Molecular Mechanism
At the molecular level, 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, some indole derivatives have been found to inhibit acetylcholine esterase, an enzyme involved in neurotransmission . This inhibition can result in altered neurotransmitter levels and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can diminish over time due to degradation . Long-term studies have shown that these compounds can have sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can affect the metabolism of tryptophan, an essential amino acid, by modulating the activity of enzymes involved in its degradation . This can lead to changes in the levels of metabolites such as indole-3-acetic acid, a plant hormone.
Transport and Distribution
Within cells and tissues, 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been found to localize in the nucleus, where they can interact with DNA and influence gene expression.
属性
IUPAC Name |
2-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(13)12(16)14-5-4-10-6-9(7-15)2-3-11(10)14/h2-3,6,8,15H,4-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLOERWEINGWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



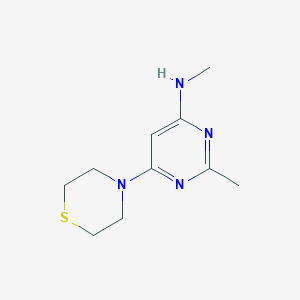

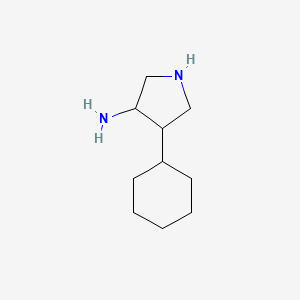
![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)
![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)

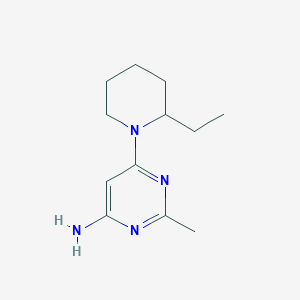
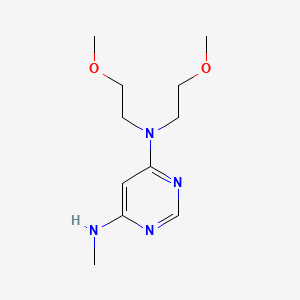
![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)
